2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833063
InChI: InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3
SMILES:
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

CAS No.:

Cat. No.: VC17833063

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol -

Specification

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol
Standard InChI InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3
Standard InChI Key PGHGJFPYRJFWGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1O)C(C(C)C)N)Br

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol, reflects its branched alkylamino side chain and substituted phenolic ring. Key structural attributes include:

  • Phenolic core: A benzene ring with hydroxyl (-OH), bromine (-Br), and methyl (-CH₃) groups at positions 1, 4, and 6, respectively.

  • Aminoalkyl side chain: A 1-amino-2-methylpropyl group at position 2, introducing chirality and hydrogen-bonding potential.

The Standard InChI string (InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3) confirms its stereochemistry and connectivity. Its planar aromatic system and polar functional groups contribute to a polar surface area of 46 Ų and a logP value of 2.12, suggesting moderate lipophilicity .

Synthesis and Manufacturing

Synthetic routes to 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol typically involve multi-step reactions:

  • Bromination: Introducing bromine to a pre-functionalized phenolic precursor under electrophilic substitution conditions.

  • Alkylation: Attaching the 2-methylpropylamine side chain via nucleophilic substitution or reductive amination.

  • Purification: Chromatographic or recrystallization methods to isolate the target compound.

Industrial-scale production remains limited, but laboratory-scale protocols emphasize MeCN:DMSO solvent mixtures (5:1 to 10:1 ratios) to optimize yield and purity . Suppliers like Enamine US and AA BLOCKS offer the compound at 95–97% purity, with prices ranging from $42 per 100 mg to $3,349 per 25 g .

Physicochemical Properties

PropertyValue
Molecular weight258.15 g/mol
Melting pointNot reported
Boiling pointNot reported
SolubilitySoluble in DMSO, MeCN
StabilityAir-stable at room temperature

The compound’s hydrogen bond donor/acceptor counts (2/2) and rotatable bond count (0) suggest conformational rigidity, which may enhance binding specificity in biological systems .

Biological Activities and Mechanisms

Preliminary studies highlight its interactions with enzymatic and receptor targets:

  • Estrogen receptor modulation: Structural analogs like fulvestrant (CAS 129453-61-8) exhibit anti-estrogenic activity, suggesting potential applications in hormone-responsive cancers .

  • Antimicrobial potential: Bromophenols often disrupt microbial cell membranes, though specific data for this compound remain unpublished.

  • Kinase inhibition: The aminoalkyl side chain may compete with ATP-binding sites in kinases, a hypothesis requiring validation.

Comparative analyses with 4-bromo-6-hydroxyisoindolin-1-one (CAS 808127-76-6) reveal divergent bioactivity profiles, underscoring the impact of the aminoalkyl substituent .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor in synthesizing kinase inhibitors and hormone antagonists. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aromatic ring.

Chemical Synthesis

Researchers utilize it as a building block in:

  • Ligand design: Chelating metal ions via its phenolic oxygen and amino group.

  • Polymer chemistry: Incorporating bromine for flame-retardant materials.

Comparison with Structural Analogs

Compound NameMolecular FormulaKey Differences
2-Amino-4-bromo-6-methylphenolC₇H₈BrNOLacks aminoalkyl side chain
4-Bromo-6-hydroxyisoindolin-1-oneC₈H₆BrNO₂Isoindolinone core
FulvestrantC₃₂H₄₇F₅O₃SSteroidal structure

The aminoalkyl chain in 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol enhances solubility and target affinity compared to simpler bromophenols .

Future Directions and Challenges

While current data are promising, critical gaps persist:

  • Toxicological profiles: Acute and chronic toxicity studies are absent.

  • Synthetic optimization: Scalable routes requiring fewer steps are needed.

  • Target identification: Proteomic studies could elucidate binding partners.

Collaborative efforts between academia and industry will be essential to unlock this compound’s full potential.

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